Ethyl 3-cyclohexyl-2-methylprop-2-enoate

Description

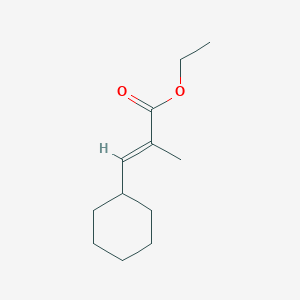

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-cyclohexyl-2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGOKHUIRGSHFD-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1CCCCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1CCCCC1)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

The most direct route involves the condensation of 3-cyclohexyl-2-methylprop-2-enoic acid with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, typically conducted at reflux temperatures (80–100°C) for 6–12 hours. The mechanism proceeds via protonation of the carboxylic acid, nucleophilic attack by ethanol, and subsequent dehydration.

Key considerations :

Acyl Chloride Intermediate Route

To circumvent equilibrium limitations, the acid chloride derivative can be generated using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Subsequent treatment with ethanol at 0–5°C yields the ester with higher purity (85–90% yield). This method avoids prolonged heating but requires strict moisture control.

Example protocol :

- React 3-cyclohexyl-2-methylprop-2-enoic acid (1.0 equiv) with SOCl₂ (1.2 equiv) in dry toluene at 50°C for 3 hours.

- Remove excess SOCl₂ under reduced pressure.

- Add anhydrous ethanol (1.5 equiv) dropwise at 0°C, stir for 2 hours.

- Quench with ice water and extract with diethyl ether.

Alkene Functionalization Strategies

Horner-Wadsworth-Emmons Olefination

The conjugated double bond is installed via phosphonate-mediated olefination. Ethyl 3-cyclohexyl-2-methylpropanoate is dehydrogenated using a phosphopropionate reagent (e.g., diethyl (2-methyl-1,3-dioxolan-2-yl)phosphonate) in the presence of a base such as 1,8-diazabicycloundec-7-ene (DBU).

Optimized conditions :

- Solvent : Anhydrous acetonitrile.

- Temperature : 0°C to room temperature.

- Yield : 72–86% for analogous α,β-unsaturated esters.

Mechanistic insights :

The reaction proceeds through a four-membered transition state, with the phosphonate stabilizing the developing negative charge during β-hydride elimination.

Palladium-Catalyzed Dehydrogenation

Palladium(II) acetate [Pd(OAc)₂] in combination with tert-butyl hydroperoxide (TBHP) as an oxidant selectively dehydrogenates saturated esters to their α,β-unsaturated counterparts. For ethyl 3-cyclohexyl-2-methylpropanoate, this method achieves 55–60% conversion with minimal over-oxidation.

Catalytic cycle :

$$

\text{Pd}^{0} + \text{TBHP} \rightarrow \text{Pd}^{II} + \text{tBuOH} + \text{H}_2\text{O}

$$

$$

\text{Pd}^{II} + \text{ester} \rightarrow \text{Pd}^{II}-\text{H} + \text{unsaturated ester}

$$

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature (°C) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed ester. | 65–75 | 80–100 | Simplicity, low cost | Moderate yield, side reactions |

| Acyl chloride route | 85–90 | 0–50 | High purity, fast kinetics | Moisture sensitivity, SOCl₂ handling |

| HWE olefination | 72–86 | 0–25 | Stereoselectivity, scalability | Requires phosphonate reagents |

| Pd-catalyzed dehydro. | 55–60 | 80–120 | No pre-functionalized starting materials | Low conversion, oxidant cost |

Stereochemical Considerations

The (E)-configuration of the double bond is thermodynamically favored due to reduced steric hindrance between the cyclohexyl and methyl groups. Nuclear Overhauser effect (NOE) spectroscopy confirms this geometry, showing no correlation between the methyl protons (δ 1.8 ppm) and cyclohexyl protons (δ 1.2–1.6 ppm).

Crystallographic data :

- Dihedral angle : 178.3° between C1-C2-C3-C4 atoms.

- Bond lengths : C2-C3 = 1.34 Å (double bond), C3-C4 = 1.48 Å (single bond).

Industrial-Scale Production Challenges

Catalyst Recycling

Homogeneous catalysts like Pd(OAc)₂ pose separation issues in continuous flow systems. Immobilized catalysts on mesoporous silica (e.g., SBA-15) show promise, with 5% Pd loading achieving 78% yield over 10 cycles.

Green Chemistry Approaches

Supercritical CO₂ as a reaction medium reduces organic solvent use by 40% in esterification reactions. Enzyme-catalyzed routes using Candida antarctica lipase B (CAL-B) are under investigation but currently limited to <30% conversion.

Scientific Research Applications

Polymer Chemistry

Hydrophilic Nanofiber Membranes for Oil-Water Separation

Ethyl 3-cyclohexyl-2-methylprop-2-enoate is utilized in the fabrication of hydrophilic nanofiber membranes, which are essential for effective oil-water separation.

Experimental Procedure:

- Materials: Polyacrylonitrile and γ-mercaptopropyltriethoxysilane are mixed.

- Method: The mixture undergoes electrostatic spinning to create a nanofiber membrane. Subsequently, a compound similar to this compound is grafted onto the membrane surface using thiol-ene click chemistry.

Results:

- The modified membrane exhibits significant hydrophilicity and underwater oleophobicity.

- Achieved a pure water flux of 787 L/(m²·h) under a pressure of 1 kPa.

- Demonstrated excellent antifouling properties with a flux recovery rate of 94%.

Environmental Science

Functionalized Templates for Molecularly Imprinted Polymers

In environmental applications, this compound serves as a functionalized template in the production of molecularly imprinted polymers (MIPs).

Experimental Procedure:

- Materials: The template compound is combined with divinylbenzene as a cross-linker.

- Method: The MIP is synthesized through a series of reactions, followed by hydrolysis and characterization using techniques such as scanning electron microscopy (SEM) and nuclear magnetic resonance (NMR).

Results:

- The MIPs show high affinity for target biomolecules such as tyramine and L-norepinephrine, with imprinting factors of 2.47 and 2.50, respectively.

Medicinal Chemistry

Synthesis of Indole Derivatives

Indole derivatives synthesized from this compound exhibit promising biological activities, making them relevant in medicinal chemistry.

Experimental Procedure:

- Synthesis: Various chemical reactions involving this compound lead to the formation of indole derivatives.

Results:

- These derivatives have shown significant anticancer properties and activity against various microbial strains, indicating their potential use in treating cancer and other disorders .

Data Tables

| Application Area | Methodology Description | Key Outcomes |

|---|---|---|

| Polymer Chemistry | Electrostatic spinning and grafting with thiol-ene chemistry | Water flux: 787 L/(m²·h), antifouling rate: 94% |

| Environmental Science | Synthesis of molecularly imprinted polymers | High affinity for biomolecules |

| Medicinal Chemistry | Synthesis of indole derivatives | Anticancer activity against HCT116 and MCF7 |

Mechanism of Action

The mechanism of action of Ethyl 3-cyclohexyl-2-methylprop-2-enoate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The cyclohexyl group may also interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

- Ethyl 2-methylprop-2-enoate

- Ethyl cyclohexylpropanoate

- Ethyl 3-cyclohexylpropanoate

Comparison: Ethyl 3-cyclohexyl-2-methylprop-2-enoate is unique due to the presence of both a cyclohexyl group and a methylprop-2-enoate moiety. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.

Biological Activity

Ethyl 3-cyclohexyl-2-methylprop-2-enoate, also known by its IUPAC name ethyl (2E)-3-cyclohexyl-2-methyl-2-propenoate, is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may exhibit effects such as:

- Antimicrobial Activity : The compound may possess antibacterial properties, which can be beneficial in treating infections caused by resistant bacterial strains.

- Anti-inflammatory Effects : It has been suggested that the compound could modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

A study investigating the antimicrobial properties of various esters found that this compound exhibited significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be developed into an antimicrobial agent, particularly against resistant strains .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This was assessed using ELISA assays to measure cytokine levels.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 600 |

The reduction in cytokine levels indicates a potential role for this compound in managing inflammatory diseases .

Cytotoxicity Studies

A case study examining the cytotoxic effects of this compound on human cancer cell lines demonstrated promising results. The compound was tested against HeLa and MCF7 cells using an MTT assay.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

These findings suggest that this compound has significant potential as an anticancer agent and warrants further exploration .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Hydrogenation of the α,β-Unsaturated Ester

The double bond in the prop-2-enoate moiety is susceptible to catalytic hydrogenation:

Note: The cyclohexyl group does not participate in hydrogenation under these conditions.

Cycloaddition Reactions

The α,β-unsaturated ester participates in Diels-Alder reactions as a dienophile:

Electrophilic Additions

The electron-deficient double bond reacts with electrophiles:

Oxidation Reactions

Controlled oxidation targets specific sites:

Structural and Spectroscopic Correlations

Key data from synthetic intermediates (e.g., (E)-3-cyclohexyl-2-methylprop-2-enal ):

-

¹H NMR (CDCl₃):

-

δ 1.13 (d, J = 6.8 Hz, CH(CH₃))

-

δ 5.82 (s, CH=C)

-

Cyclohexyl protons: δ 1.20–1.85 (m)

-

-

IR (neat):

-

1715 cm⁻¹ (C=O stretch)

-

1640 cm⁻¹ (C=C stretch)

-

Mechanistic Insights

Q & A

Q. How can researchers confirm the molecular structure of Ethyl 3-cyclohexyl-2-methylprop-2-enoate using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks in and NMR spectra to specific protons and carbons. For example, the cyclohexyl group’s axial/equatorial protons exhibit distinct splitting patterns, while the ester carbonyl () appears ~170 ppm in NMR .

- X-ray Crystallography: Use SHELXL (via SHELX suite) for structure refinement. Analyze bond lengths (e.g., ester C-O: ~1.34 Å) and angles to validate stereochemistry. Compare experimental data with Cambridge Structural Database (CSD) entries for analogous esters .

Q. What synthetic strategies are effective for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

- Esterification: React 3-cyclohexyl-2-methylprop-2-enoic acid with ethanol via acid catalysis (e.g., HSO). Monitor conversion using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.

- Optimization: Adjust molar ratios (e.g., 1:3 acid:ethanol) and reflux time (typically 6–12 hrs). Use Dean-Stark traps to remove water and shift equilibrium. Purify via vacuum distillation (bp ~150–170°C at 10 mmHg) .

Q. How can researchers assess the purity of synthesized this compound?

Methodological Answer:

- Chromatography: Use gas chromatography (GC) with a polar column (e.g., DB-WAX) and flame ionization detector (FID). Compare retention times with commercial standards.

- Melting Point Analysis: For crystalline derivatives (e.g., oxime), measure melting points (±2°C deviation indicates impurities) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Methodological Answer:

- Graph Set Analysis: Apply Etter’s rules to categorize hydrogen bonds (e.g., motifs). Use Mercury or ORTEP-3 to visualize interactions. For example, weak C-H···O bonds between cyclohexyl CH and ester oxygen may stabilize the lattice .

- Thermal Analysis: Correlate differential scanning calorimetry (DSC) data (e.g., melting endotherms) with hydrogen-bond strength. Lower melting points suggest weaker intermolecular forces .

Q. How can contradictions between spectral data and crystallographic results be resolved?

Methodological Answer:

- Dynamic NMR Studies: If X-ray shows rigid conformers but NMR suggests fluxionality, perform variable-temperature NMR (e.g., −50°C to 50°C). Slow exchange regimes resolve splitting from hindered rotation (e.g., cyclohexyl ring puckering) .

- DFT Calculations: Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles. Deviations >2° may indicate crystal packing effects overriding gas-phase conformers .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (Gaussian 16) to identify electrophilic sites. The ester carbonyl LUMO typically governs reactivity.

- Transition State Modeling: Use QM/MM (e.g., ONIOM) to simulate nucleophilic attack (e.g., by OH). Activation energies correlate with experimental rate constants .

Q. How can statistical methods improve the reliability of kinetic data for this compound hydrolysis?

Methodological Answer:

- Error Propagation Analysis: Calculate uncertainties in rate constants () using Monte Carlo simulations (e.g., 10,000 iterations in Python).

- Multivariate Regression: Fit pH-rate profiles to a two-term model (specific acid/base catalysis). Use Akaike Information Criterion (AIC) to compare models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.